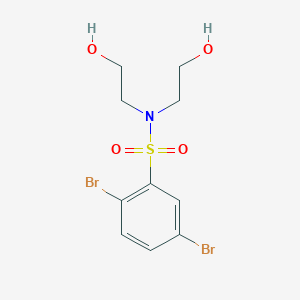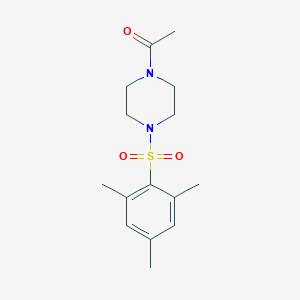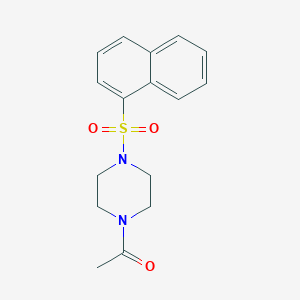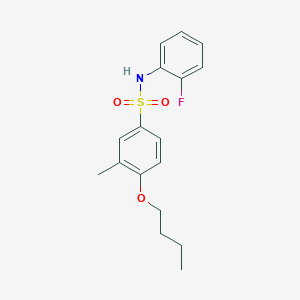
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, also known as DHPBS, is a sulfonamide compound that has been extensively studied for its potential use in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular formula of C10H13Cl2NO3S.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is based on its ability to bind to the active site of proteases and inhibit their activity. It achieves this by forming a covalent bond with the active site serine residue of the protease, which prevents the protease from hydrolyzing its substrate. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to inhibit the activity of other enzymes such as phosphodiesterases and carbonic anhydrases.
Biochemical and Physiological Effects:
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of protease activity, anti-inflammatory effects, and inhibition of cancer cell growth and proliferation. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of proteases without affecting other enzymes. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide is its relatively low potency compared to other protease inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide, including the development of more potent analogs with improved selectivity and efficacy, the investigation of its potential as a drug candidate for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide may have potential applications in other areas such as agriculture and environmental science, which warrant further investigation.
Méthodes De Synthèse
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-hydroxypropylamine to produce 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide. The second step involves the purification of the product through recrystallization, while the third step involves the characterization of the product using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential drug candidate for the treatment of cancer and other diseases. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase, which are involved in various physiological processes such as blood coagulation, digestion, and inflammation. 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
Nom du produit |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H13Cl2NO3S |
Poids moléculaire |
298.19 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-6-3-10(9(12)4-8(6)11)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3 |
Clé InChI |
ZSVWLNHUJVBDFI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)




